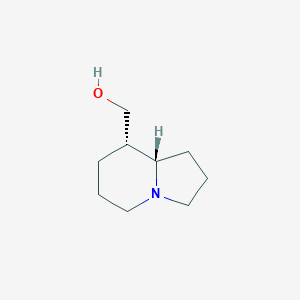
((8S,8AS)-octahydroindolizin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((8S,8AS)-octahydroindolizin-8-yl)methanol: is a chemical compound with a unique structure that includes an indolizine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((8S,8AS)-octahydroindolizin-8-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of an indolizine derivative followed by functional group modifications to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((8S,8AS)-octahydroindolizin-8-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: Substitution reactions can occur at various positions on the indolizine ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of substituted indolizine derivatives.
Applications De Recherche Scientifique
Chemistry: ((8S,8AS)-octahydroindolizin-8-yl)methanol is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of indolizine derivatives on various biological systems.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ((8S,8AS)-octahydroindolizin-8-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
[(5S,8S,8aS)-8-methyl-octahydroindolizin-5-yl]methanol: This compound shares a similar indolizine structure but includes a methyl group at a different position.
[(1S,2S,4aS,5S,8S,8aS)-2-[(1-ethoxyethoxy)methyl]-3,8-dimethyl-5-{[tris…: Another related compound with additional functional groups that modify its properties.
Uniqueness: ((8S,8AS)-octahydroindolizin-8-yl)methanol is unique due to its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
[(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9+/m1/s1 |
Clé InChI |
DATGBSBEMJWBMW-BDAKNGLRSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H]2CCCN2C1)CO |
SMILES canonique |
C1CC(C2CCCN2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
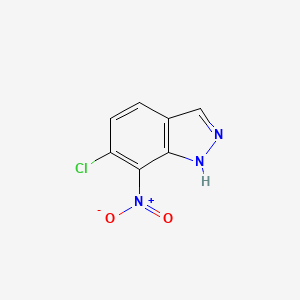
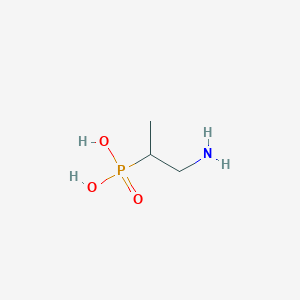

![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)

![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
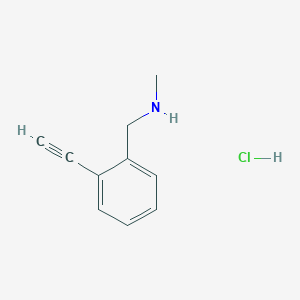
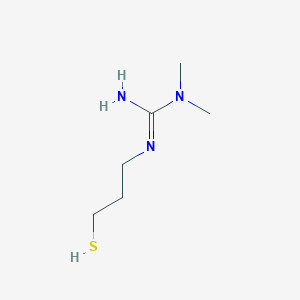
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)

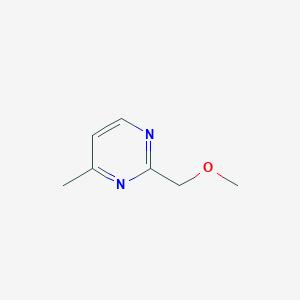
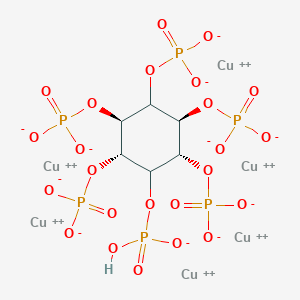
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
